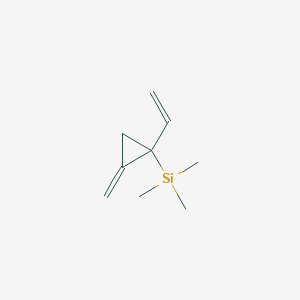
Cyclopropane, 1-methylene-2-trimethylsilyl-2-vinyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopropane, 1-methylene-2-trimethylsilyl-2-vinyl- is a specialized organic compound with the molecular formula C9H16Si. This compound features a cyclopropane ring substituted with a methylene group, a trimethylsilyl group, and a vinyl group. It is known for its unique reactivity and is used as a building block in organic synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of cyclopropane, 1-methylene-2-trimethylsilyl-2-vinyl- typically involves the cyclopropanation of alkenes. One common method is the reaction of vinyltrimethylsilane with diazomethane in the presence of a catalyst such as rhodium or copper. The reaction conditions often require low temperatures and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the reactivity of the intermediates involved .
Analyse Chemischer Reaktionen
Types of Reactions
Cyclopropane, 1-methylene-2-trimethylsilyl-2-vinyl- undergoes various types of chemical reactions, including:
Cycloaddition Reactions: It can participate in cycloaddition reactions to form larger ring systems.
Substitution Reactions: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The vinyl group can undergo oxidation to form epoxides or reduction to form alkanes.
Common Reagents and Conditions
Cycloaddition: Catalysts such as palladium or nickel are commonly used.
Substitution: Reagents like halogens or organometallic compounds are employed.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst are typical.
Major Products
The major products formed from these reactions include cyclopentanes, substituted cyclopropanes, epoxides, and alkanes, depending on the reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Cyclopropane, 1-methylene-2-trimethylsilyl-2-vinyl- has several scientific research applications:
Organic Synthesis: It is used as a building block for the synthesis of complex organic molecules.
Medicinal Chemistry: Its derivatives are explored for potential pharmaceutical applications due to their unique structural features.
Material Science: It is used in the development of novel materials with specific properties.
Biological Studies: Researchers use it to study the effects of cyclopropane derivatives on biological systems.
Wirkmechanismus
The mechanism of action of cyclopropane, 1-methylene-2-trimethylsilyl-2-vinyl- involves its ability to undergo ring-opening reactions, which generate reactive intermediates. These intermediates can interact with various molecular targets, leading to the formation of new chemical bonds. The presence of the trimethylsilyl and vinyl groups enhances its reactivity and selectivity in these processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopropane, 1,1-dimethyl-2-methylene-: Similar in structure but lacks the trimethylsilyl group.
Cyclopropane, 2-methylene-1-pentyl-1-(trimethylsilyl)-: Similar but with a pentyl group instead of a vinyl group.
1-Cyclopentene, 3-methylene-2-trimethylsilyl-: Contains a cyclopentene ring instead of a cyclopropane ring.
Uniqueness
Cyclopropane, 1-methylene-2-trimethylsilyl-2-vinyl- is unique due to the combination of the cyclopropane ring, the methylene group, the trimethylsilyl group, and the vinyl group. This combination imparts distinct reactivity and selectivity, making it a valuable compound in various chemical transformations .
Eigenschaften
Molekularformel |
C9H16Si |
|---|---|
Molekulargewicht |
152.31 g/mol |
IUPAC-Name |
(1-ethenyl-2-methylidenecyclopropyl)-trimethylsilane |
InChI |
InChI=1S/C9H16Si/c1-6-9(7-8(9)2)10(3,4)5/h6H,1-2,7H2,3-5H3 |
InChI-Schlüssel |
IOAVPNSFVNGJIQ-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C1(CC1=C)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



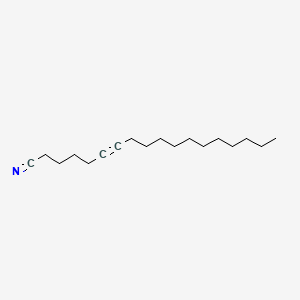
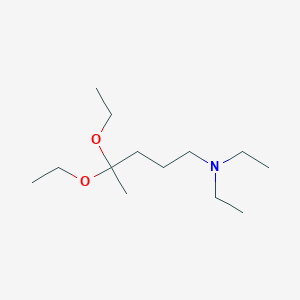
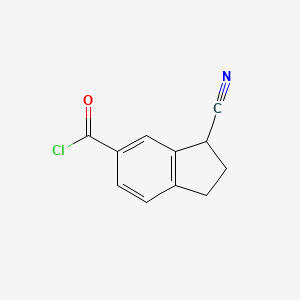

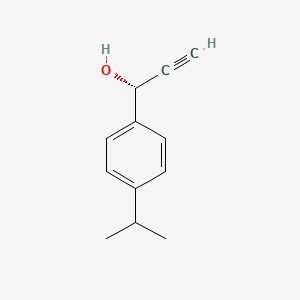
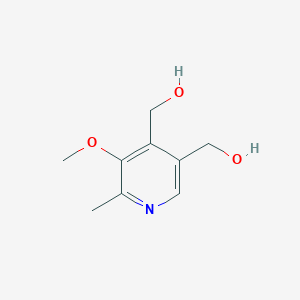
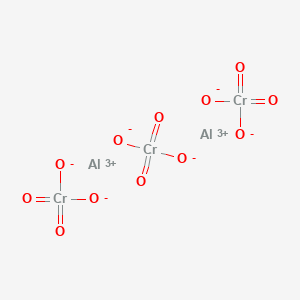

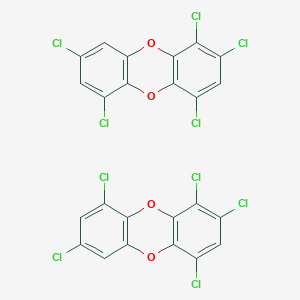
![1,5-Dithia-9-aza-spiro[5.5]undecane hydrochloride](/img/structure/B13798107.png)
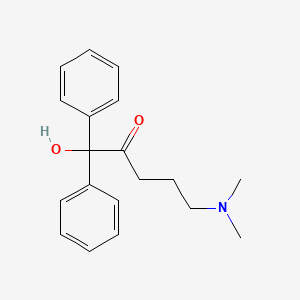
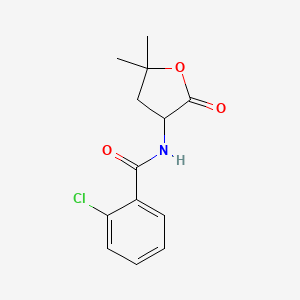
![Benzo[b]thiophene, 2-(hexylthio)-](/img/structure/B13798122.png)
